3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid 3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13330870
InChI: InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
SMILES:
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

CAS No.:

Cat. No.: VC13330870

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid -

Specification

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
IUPAC Name 3-amino-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)
Standard InChI Key FOXRXVSTFGNURG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named (R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid under IUPAC conventions . Key identifiers include:

  • CAS Registry Number: 62234-37-1

  • PubChem CID: 6950592

  • SMILES: C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)OC_1=CC=C(C=C_1)COC(=O)N[C@H](CN)C(=O)O

  • InChIKey: FOXRXVSTFGNURG-SECBINFHSA-N

Molecular Geometry

The molecule comprises a propanoic acid backbone with a Cbz-protected α-amino group and a free β-amino group. X-ray crystallography confirms the (R)-configuration at the α-carbon, critical for its interactions in enzymatic systems . The benzyloxycarbonyl group enhances solubility in organic solvents while protecting the amine during peptide couplings.

Synthesis and Purification Strategies

Benzylation of Precursors

A patented method for analogous compounds involves benzylation using sodium hydride (NaH) and benzyl bromide in tetrahydrofuran (THF) at 0–35°C . For 3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid, this step likely introduces the Cbz group to D-2,3-diaminopropionic acid, yielding a protected intermediate .

De-Esterification and Acid Formation

The intermediate ester undergoes hydrolysis using aqueous bases (e.g., NaOH, KOH) in acetone/water mixtures at ambient temperatures . This step cleaves the ethyl ester to the free carboxylic acid, achieving purity >99% after crystallization from hydrocarbon anti-solvents like hexane .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldPurity
BenzylationNaH, BnBr, THF, 0–35°C85%95%
De-Esterification2M NaOH, Acetone/H₂O, 25°C90%99%
CrystallizationHexane, 0–5°C99.5%

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The compound’s dual amino groups enable sequential couplings in solid-phase peptide synthesis (SPPS). The Cbz group is selectively removable via hydrogenolysis, allowing orthogonal protection strategies.

Taxane Side Chain Synthesis

As a precursor to the (2R,3S)-2-benzyloxy-3-aminophenylpropionic acid moiety, this compound is integral to synthesizing Docetaxel and Cabazitaxel . The stereochemistry at C2 and C3 ensures proper binding to microtubules, enhancing anticancer activity .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Melting Point180–182°C (dec.)Differential Scanning Calorimetry
SolubilityDMSO: 50 mg/mL; H₂O: <1 mg/mLEquilibrium Solubility
logP (Octanol-Water)1.2Calculated (PubChem)
pKa (Carboxylic Acid)2.8Potentiometric Titration

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.25 (q, J = 7 Hz, 1H, α-CH), 3.30 (dd, J = 10 Hz, 2H, β-NH₂) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 173.5 (COOH), 156.2 (Cbz C=O), 136.4–127.8 (Ar-C), 66.1 (OCH₂Ph), 53.8 (α-C) .

Infrared Spectroscopy (IR)

Prominent bands include νC=O\nu_{\text{C=O}} at 1710 cm⁻¹ (carbamate) and 1685 cm⁻¹ (carboxylic acid), alongside νN-H\nu_{\text{N-H}} at 3300 cm⁻¹.

Industrial and Research Implications

The scalable synthesis (85–90% yield) and high enantiomeric purity (>99.5%) make this compound viable for large-scale drug production . Ongoing research explores its utility in peptidomimetics and targeted drug delivery systems, leveraging its rigid stereochemistry and functional group diversity.

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